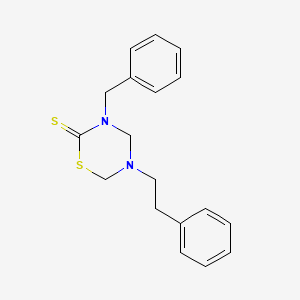

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione is a versatile chemical compound known for its unique properties and wide range of applications in various scientific fields. This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure .

Mechanism of Action

Target of Action

Compounds with the 3,5-disubstituted tetrahydro-2h-1,3,5-thiadiazine-2-thione scaffold, to which this compound belongs, have been known for their antiprotozoal , antibacterial , antifungal , anthelmintic , and tuberculostatic properties . This suggests that the compound may interact with a variety of biological targets, depending on the specific substituents present.

Mode of Action

The thiadiazine scaffold has been used in the design of drug delivery systems (ddss) due to its high lipid solubility and enzymatic rate of hydrolysis . This suggests that the compound may interact with its targets by enhancing cellular uptake through improved lipophilicity .

Biochemical Pathways

Given the broad range of biological activities associated with the thiadiazine scaffold , it is likely that the compound affects multiple pathways, potentially including those involved in microbial growth and proliferation.

Pharmacokinetics

The thiadiazine scaffold is known for its high lipid solubility and enzymatic rate of hydrolysis , which may influence the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Compounds with the thiadiazine scaffold have been used for arteriosclerosis treatment and in antiepileptic pro-drugs , suggesting that the compound may have a range of effects at the molecular and cellular levels.

Action Environment

One study suggests that water plays an active role in the reaction mechanism that promotes intramolecular cyclization , indicating that the compound’s action may be influenced by the presence of water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of dithiocarbamate salts with formaldehyde and primary amines. One common method includes the nucleophilic addition of primary amines to carbon disulfide in an aqueous medium to form dithiocarbamic acid, which is then converted to its salt derivative in the presence of a base . The subsequent addition of formaldehyde and a second primary amine leads to the formation of the thiadiazine ring through intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and sulfide derivatives.

Substitution: Various substituted benzyl and phenethyl derivatives.

Scientific Research Applications

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione has numerous applications in scientific research, including:

Comparison with Similar Compounds

- 3-Benzyl-5-carboxyethyltetrahydro-2 H-1,3,5-thiadiazine-2-thione

- 3-(1-Phenylethyl)-5-[α-(isobutyl)carboxymethyl]-tetrahydro-2 H-1,3,5-thiadiazine-2-thione

- Bis-(5-substituted-2-thiono-1,3,5-thiadiazinan-3-yl) butane

Comparison: Its high lipid solubility and enzymatic rate of hydrolysis make it particularly valuable in drug delivery systems and therapeutic applications .

Biological Activity

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. This compound features a thiadiazinane core that is known for its pharmacological significance, particularly in antimicrobial and anticancer applications. The following sections detail the biological activities associated with this compound, supported by recent research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C14H20N2S2. The compound adopts an envelope conformation, characterized by specific bond lengths that contribute to its stability and reactivity. Notably, the S=C bond length is measured at 1.6776 Å, while S—C bond lengths vary between 1.7470 Å and 1.8479 Å .

Antimicrobial Activity

Research indicates that derivatives of the thiadiazinane-2-thione nucleus exhibit significant antimicrobial properties:

- Antibacterial Activity : Compounds within this class have shown effectiveness against various bacterial strains. For instance, derivatives with simple alkyl groups at the N-3 position demonstrated notable activity against Bacillus cereus and Serratia rhodanii .

- Antifungal Activity : The presence of certain substituents enhances antifungal efficacy against pathogens such as Candida albicans and Aspergillus flavus. Specifically, compounds with β-alanine residues at N-3 exhibited promising antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various cytotoxicity assays:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal cancer). Results indicated that certain derivatives displayed significant cytotoxic effects, with IC50 values suggesting moderate to high potency .

- Mechanism of Action : Studies suggest that the cytotoxicity may be linked to the compound's ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the thiadiazine ring can enhance anticancer activity .

Summary of Biological Activities

Case Studies

In a study focusing on the synthesis of thiadiazine derivatives, researchers synthesized this compound and evaluated its biological activities. The findings revealed that variations in substituents significantly influenced both antimicrobial and anticancer efficacy. For example, a derivative with a furfuryl moiety showed enhanced activity against Trypanosoma brucei rhodesiense, indicating potential for treating parasitic infections alongside its antibacterial properties .

Properties

IUPAC Name |

3-benzyl-5-(2-phenylethyl)-1,3,5-thiadiazinane-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S2/c21-18-20(13-17-9-5-2-6-10-17)14-19(15-22-18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSBLFQOONPXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CSC(=S)N1CC2=CC=CC=C2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.